molecular formula C17H22N2O4S3 B11344874 N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11344874
M. Wt: 414.6 g/mol
InChI Key: ONNJEOXHHBUPPB-UHFFFAOYSA-N
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Description

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the thiophene ring can be prepared via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

The key steps in the synthesis include:

    Formation of the Furan Intermediate: This can be achieved by reacting furfural with a suitable thiol under acidic conditions to form the furan-2-ylmethyl sulfide.

    Formation of the Thiophene Intermediate: The thiophene-2-sulfonyl chloride can be synthesized by sulfonation of thiophene followed by chlorination.

    Coupling Reaction: The furan and thiophene intermediates are then coupled with a piperidine derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol and amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted furan and thiophene derivatives.

Scientific Research Applications

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s furan and thiophene rings can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other similar compounds, such as:

    Furan-2-ylmethyl sulfide derivatives: Known for their antimicrobial properties.

    Thiophene-2-sulfonyl derivatives: Investigated for their anticancer activities.

    Piperidine-4-carboxamide derivatives: Explored for their potential as enzyme inhibitors.

The uniqueness of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its combined structural features, which may offer synergistic effects in its biological activities.

Properties

Molecular Formula

C17H22N2O4S3

Molecular Weight

414.6 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H22N2O4S3/c20-17(18-7-12-24-13-15-3-1-10-23-15)14-5-8-19(9-6-14)26(21,22)16-4-2-11-25-16/h1-4,10-11,14H,5-9,12-13H2,(H,18,20)

InChI Key

ONNJEOXHHBUPPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC=CO2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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